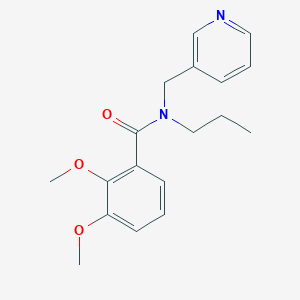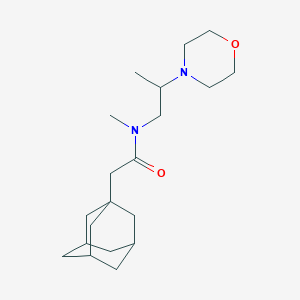
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide, also known as AG-205 or TAK-155, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in scientific research for its ability to inhibit certain enzymes and proteins that are involved in disease progression. In
作用机制
The mechanism of action of 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of PARP enzymes and PKC isoforms. PARP enzymes are involved in DNA repair mechanisms and their inhibition leads to the accumulation of DNA damage. PKC isoforms are involved in cell proliferation and survival pathways and their inhibition leads to cell death. 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has also been shown to inhibit the activity of other enzymes and proteins such as glycogen synthase kinase 3 beta (GSK3β) and mitogen-activated protein kinase (MAPK) pathways, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to induce cell death, inhibit cell proliferation, and enhance the efficacy of chemotherapy and radiation therapy. In inflammation, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In neurodegenerative disorders, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
实验室实验的优点和局限性
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has several advantages and limitations for lab experiments. The advantages include its high potency, selectivity, and specificity towards its target enzymes and proteins. The limitations include its low solubility in water, which can affect its bioavailability and efficacy. In addition, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide may have off-target effects on other enzymes and proteins, which can affect its specificity and selectivity.
未来方向
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has several potential future directions for scientific research. One potential direction is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another potential direction is the investigation of its efficacy in combination with other therapeutic agents in cancer treatment. Furthermore, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has potential therapeutic implications in other diseases such as cardiovascular diseases and metabolic disorders, which can be explored in future research.
合成方法
The synthesis of 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 2,3-dimethoxybenzaldehyde with propylamine to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the amine. The amine is then reacted with 3-pyridinemethanol in the presence of a coupling agent to form 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide. The purity and yield of the final compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair mechanisms. This inhibition leads to the accumulation of DNA damage and ultimately results in cancer cell death. In addition, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC) isoforms, which are involved in cell proliferation and survival pathways. This inhibition has potential therapeutic implications in cancer treatment.
属性
IUPAC Name |
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-11-20(13-14-7-6-10-19-12-14)18(21)15-8-5-9-16(22-2)17(15)23-3/h5-10,12H,4,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXZVCCZOMYWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CN=CC=C1)C(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5904274.png)
![(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine](/img/structure/B5904277.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine](/img/structure/B5904285.png)
![N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)


amino]methyl}phenyl)acetamide](/img/structure/B5904328.png)
![(2E)-N-[(5-ethylpyridin-2-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine](/img/structure/B5904332.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide](/img/structure/B5904341.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5904345.png)
![N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide](/img/structure/B5904352.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-(2-fluoro-5-methylphenyl)succinamide](/img/structure/B5904364.png)
![4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5904365.png)
![N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine](/img/structure/B5904370.png)